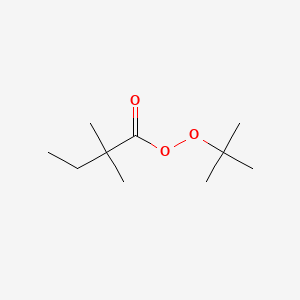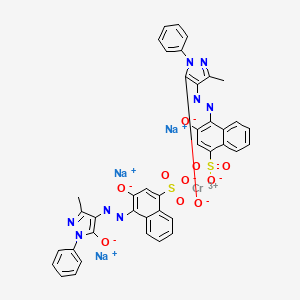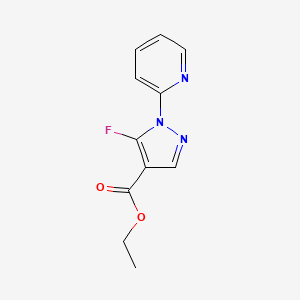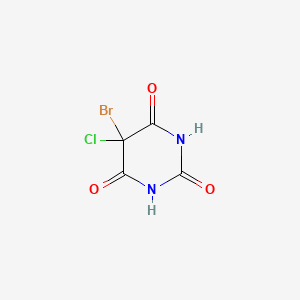
2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a cyclohexyl group and a hexynyl group attached to an isoindole-1,3-dione core, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione can be achieved through several synthetic routesThis process typically requires the use of a solvent such as toluene and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using phthalic anhydride and appropriate amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized isoindole-1,3-dione derivatives .
Applications De Recherche Scientifique
2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . The compound’s structure allows it to bind to these enzymes, inhibiting their activity and potentially leading to therapeutic effects in conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as:
Phthalimide: A simpler isoindoline-1,3-dione derivative commonly used in organic synthesis.
N-Substituted isoindoline-1,3-diones: These compounds have various substituents attached to the nitrogen atom, leading to different biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the hexynyl and cyclohexyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
76-46-0 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-(2-hex-1-ynylcyclohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H23NO2/c1-2-3-4-5-10-15-11-6-9-14-18(15)21-19(22)16-12-7-8-13-17(16)20(21)23/h7-8,12-13,15,18H,2-4,6,9,11,14H2,1H3 |
Clé InChI |
MOHROYYFEDIUMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1CCCCC1N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


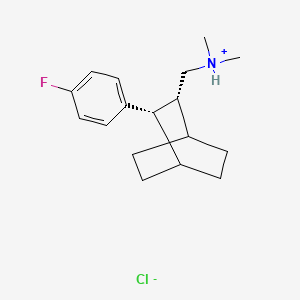

![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
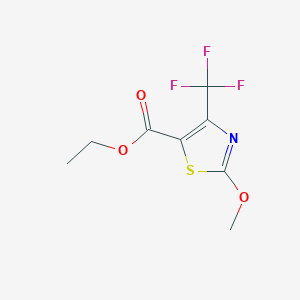
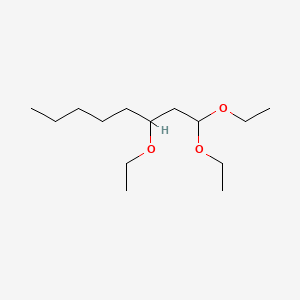
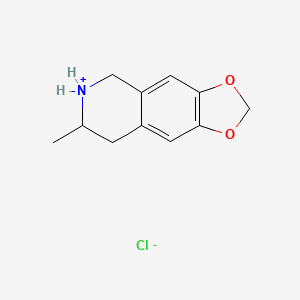
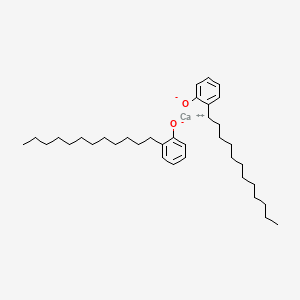
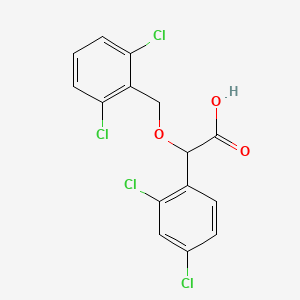
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
